molecular formula C5H7BrN3O2+ B15135154 6-bromo-2,4-dimethyl-6H-1,2,4-triazin-2-ium-3,5-dione

6-bromo-2,4-dimethyl-6H-1,2,4-triazin-2-ium-3,5-dione

Cat. No.: B15135154
M. Wt: 221.03 g/mol
InChI Key: DTAKUIPXSUKIOK-UHFFFAOYSA-N
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Description

6-bromo-2,4-dimethyl-6H-1,2,4-triazin-2-ium-3,5-dione is a heterocyclic compound that contains a triazine ring substituted with bromine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2,4-dimethyl-6H-1,2,4-triazin-2-ium-3,5-dione typically involves the bromination of a precursor compound. One common method involves the reaction of 2,4-dimethyl-1,2,4-triazine with bromine in the presence of a suitable solvent, such as acetic acid . The reaction conditions usually require controlled temperatures and careful handling of reagents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and safety. The process may also include purification steps, such as recrystallization or chromatography, to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2,4-dimethyl-6H-1,2,4-triazin-2-ium-3,5-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, where the triazine ring may be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amino-substituted triazine derivative.

Scientific Research Applications

6-bromo-2,4-dimethyl-6H-1,2,4-triazin-2-ium-3,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-2,4-dimethyl-6H-1,2,4-triazin-2-ium-3,5-dione involves its interaction with molecular targets, such as enzymes or receptors. The bromine and methyl groups on the triazine ring can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2,4-dimethyl-6H-1,2,4-triazin-3,5-dione: Lacks the bromine substituent.

    6-chloro-2,4-dimethyl-6H-1,2,4-triazin-3,5-dione: Contains a chlorine atom instead of bromine.

    2,4-dimethyl-6H-1,2,4-triazin-3,5-dione: Similar structure but without halogen substitution.

Uniqueness

6-bromo-2,4-dimethyl-6H-1,2,4-triazin-2-ium-3,5-dione is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-brominated or differently halogenated analogs .

Properties

Molecular Formula

C5H7BrN3O2+

Molecular Weight

221.03 g/mol

IUPAC Name

6-bromo-2,4-dimethyl-6H-1,2,4-triazin-2-ium-3,5-dione

InChI

InChI=1S/C5H7BrN3O2/c1-8-4(10)3(6)7-9(2)5(8)11/h3H,1-2H3/q+1

InChI Key

DTAKUIPXSUKIOK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(N=[N+](C1=O)C)Br

Origin of Product

United States

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